

Application Notes and Protocols: 4-Methyl-5-nitropicolinic Acid in Medicinal Chemistry

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Compound of Interest

Compound Name: 4-Methyl-5-nitro-2-pyridinecarboxylic acid

Cat. No.: B1337690

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

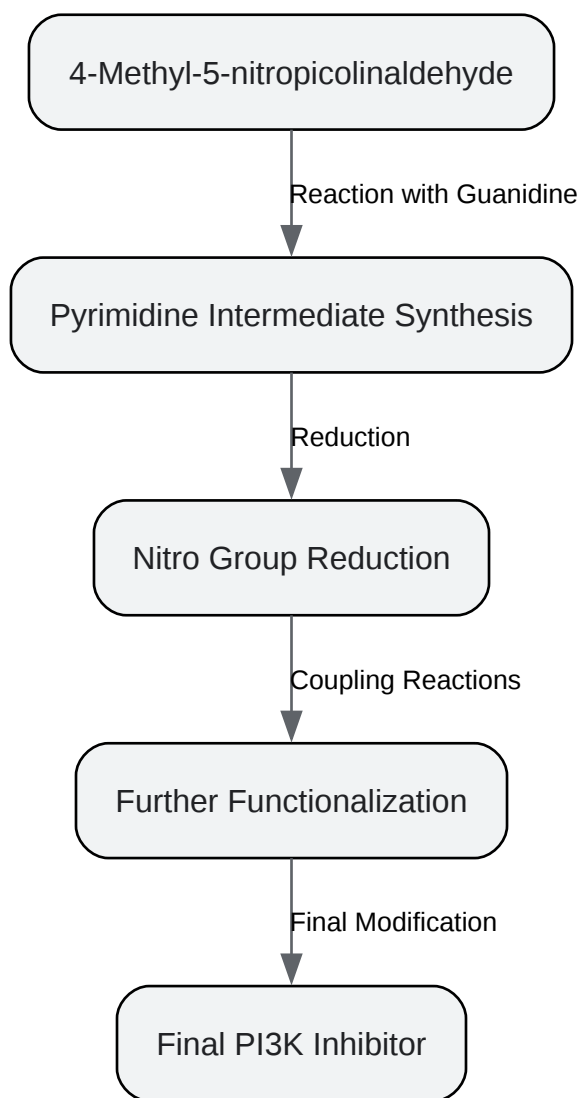
4-Methyl-5-nitropicolinic acid and its derivatives are heterocyclic compounds that hold potential as versatile building blocks in the synthesis of biologically active molecules. While direct medicinal chemistry applications of 4-Methyl-5-nitropicolinic acid are not extensively documented, its structural analogue, 4-Methyl-5-nitropicolinaldehyde, serves as a key intermediate in the development of targeted therapeutic agents. This document outlines the application of this structural motif in the synthesis of phosphoinositide 3-kinase (PI3K) inhibitors, providing detailed protocols and summarizing the biological activities of the resulting compounds.

Application: Intermediate in the Synthesis of Phosphoinositide 3-Kinase (PI3K) Inhibitors

A significant application of the 4-methyl-5-nitropyridine scaffold is in the synthesis of substituted pyrimidine compounds that act as inhibitors of phosphoinositide 3-kinases (PI3Ks). The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism. Its dysregulation is frequently observed in various cancers, making PI3K inhibitors promising therapeutic agents for oncology.^[1]

4-Methyl-5-nitropicolinaldehyde, a derivative of 4-methyl-5-nitropicolinic acid, is a key starting material in a multi-step synthesis to generate pyrimidine-based PI3K inhibitors.[1] The aldehyde functionality allows for the construction of the core heterocyclic structure, while the nitro group can be subsequently reduced to an amino group, providing a point for further chemical modification and diversification.[1]

Logical Workflow for PI3K Inhibitor Synthesis



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Caption: Synthetic workflow for PI3K inhibitors.

Experimental Protocols

The following protocols are adapted from literature describing the synthesis of pyrimidine derivatives as PI3K inhibitors, starting from 4-Methyl-5-nitropicolinaldehyde.^[1]

Protocol 1: Synthesis of Pyrimidine Intermediate

This step involves the condensation of 4-Methyl-5-nitropicolinaldehyde with a suitable guanidine derivative to form the pyrimidine ring.

Materials:

- 4-Methyl-5-nitropicolinaldehyde
- Guanidine hydrochloride
- Sodium ethoxide
- Ethanol

Procedure:

- Dissolve sodium ethoxide in absolute ethanol in a round-bottom flask under an inert atmosphere.
- Add guanidine hydrochloride to the solution and stir for 30 minutes at room temperature.
- Add a solution of 4-Methyl-5-nitropicolinaldehyde in ethanol dropwise to the reaction mixture.
- Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Once the reaction is complete, cool the mixture to room temperature and neutralize with acetic acid.
- Remove the solvent under reduced pressure.
- Purify the resulting solid by recrystallization or column chromatography to obtain the desired nitro-pyrimidine derivative.

Protocol 2: Reduction of the Nitro Group

The nitro group on the pyrimidine intermediate is reduced to an amine to allow for further functionalization.^[1]

Materials:

- Nitro-pyrimidine derivative from Protocol 1
- Reducing agent (e.g., iron powder in acetic acid, tin(II) chloride, or catalytic hydrogenation with Pd/C)
- Solvent (e.g., ethanol, acetic acid, ethyl acetate)

Procedure (using Iron powder):^[1]

- Suspend the nitro-pyrimidine derivative in a mixture of ethanol and acetic acid.^[1]
- Heat the mixture to reflux.^[1]
- Add iron powder portion-wise to the refluxing solution.^[1]
- Continue refluxing until the reaction is complete, as monitored by TLC or LC-MS.^[1]
- Cool the reaction mixture and filter through a pad of celite to remove iron salts.^[1]
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by an appropriate method to yield the amino-pyrimidine derivative.

This amino-pyrimidine serves as a versatile platform for introducing various substituents to optimize the biological activity, selectivity, and pharmacokinetic properties of the final PI3K inhibitor.^[1]

Data Presentation

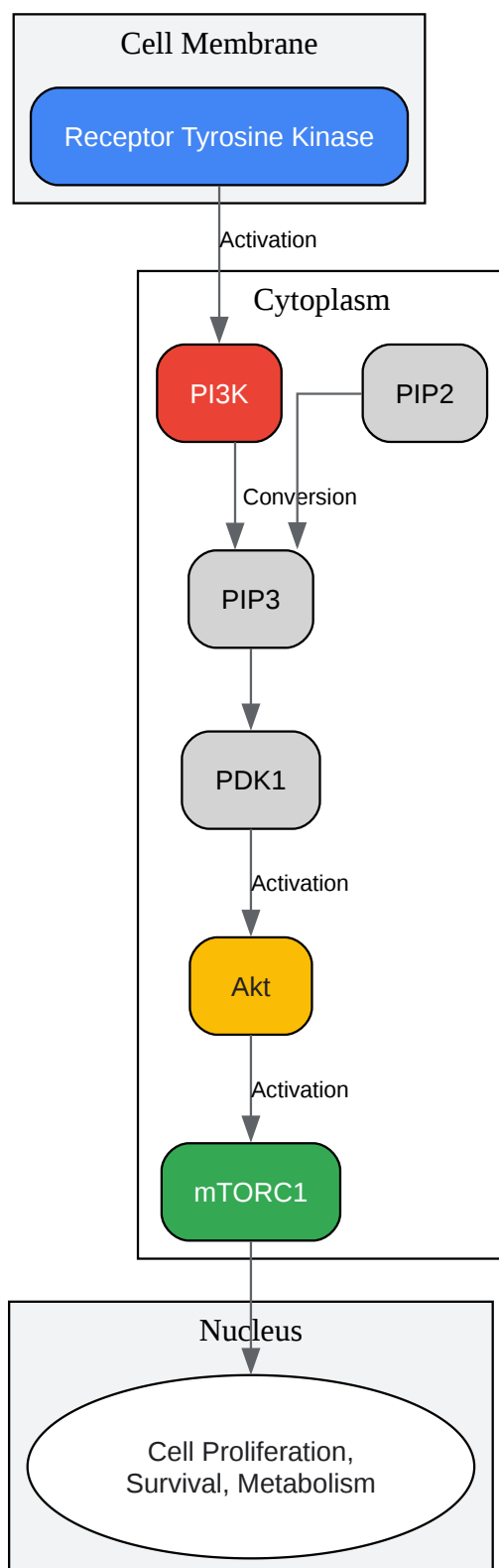
The biological activity of the final pyrimidine derivatives is typically evaluated through in vitro kinase assays to determine their inhibitory concentration (IC₅₀) against different PI3K isoforms. While specific IC₅₀ values for compounds derived directly from 4-Methyl-5-nitropicolinic acid

are proprietary and detailed within patent literature, representative data for this class of compounds are summarized below.^[1]

Compound Class	Target	Representative IC50 (nM)
Pyrimidine Derivatives	PI3K α	1 - 100
Pyrimidine Derivatives	PI3K β	10 - 500
Pyrimidine Derivatives	PI3K δ	0.5 - 50
Pyrimidine Derivatives	PI3K γ	5 - 200

Signaling Pathway

The PI3K/Akt/mTOR pathway is a key signaling cascade that PI3K inhibitors target.



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Caption: The PI3K/Akt/mTOR signaling pathway.

Related Nitropicolinic Acid Derivatives in Medicinal Chemistry

While the primary application found relates to a derivative, other substituted nitropicolinic acids have shown utility in medicinal chemistry, suggesting potential avenues for 4-Methyl-5-nitropicolinic acid.

- **Coordination Chemistry:** 6-Methyl-5-nitropicolinic acid is utilized as a versatile ligand in coordination chemistry. The pyridine nitrogen and the carboxylate oxygen atoms can act as a bidentate chelating agent, forming stable complexes with various metal ions.[2] This property is fundamental for developing MRI contrast agents and radiopharmaceuticals.[2]
- **Neuroprotective Effects:** Compounds related to 6-Methyl-4-nitropicolinic acid have shown promise in models of Parkinson's disease by rescuing neurodegenerative phenotypes.[3]
- **Antimicrobial and Anti-inflammatory Activity:** 6-Methyl-4-nitropicolinic acid exhibits antimicrobial and anti-inflammatory properties.[3] Metal complexes based on 5-nitropicolinic acid have also been investigated for their anticancer and anti-inflammatory activities.[4]

These examples highlight the potential for 4-Methyl-5-nitropicolinic acid and its derivatives to be explored for a range of therapeutic applications beyond their role as synthetic intermediates. Further research into the biological activities of this compound and its derivatives is warranted.

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